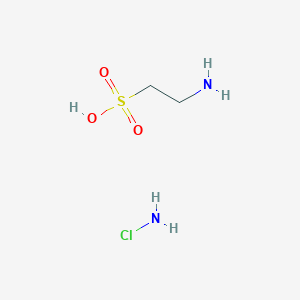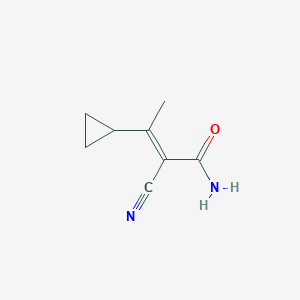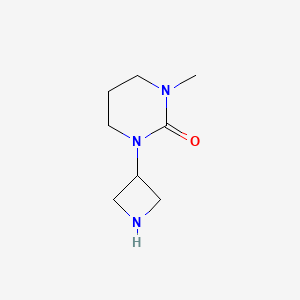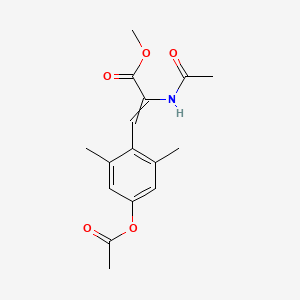
Chloramine taurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloramine taurine, also known as taurine chloramine, is a compound formed from the reaction of taurine, a naturally occurring amino acid, with hypochlorous acid. Taurine is abundant in mammalian tissues, particularly in the brain, heart, and leukocytes. This compound is known for its anti-inflammatory and cytoprotective properties, making it a significant compound in various biological processes .
准备方法
Chloramine taurine is synthesized through the halogenation of taurine in phagocytes. The reaction involves taurine reacting with hypochlorous acid (HOCl) generated by the halide-dependent myeloperoxidase system in activated neutrophils. This process occurs naturally during inflammation
化学反应分析
Chloramine taurine undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Reduction: this compound can be reduced back to taurine under certain conditions.
Common reagents and conditions used in these reactions include hypochlorous acid for oxidation and various reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chloramine taurine has a wide range of scientific research applications, including:
Chemistry: It is used as a mild oxidant in various chemical reactions.
作用机制
Chloramine taurine exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits the production of proinflammatory cytokines and reactive oxygen species, thereby reducing inflammation.
Immune Modulation: The compound modulates immune responses by downregulating the activation of nuclear factor kappa B (NFκB), a potent signal transducer for inflammatory cytokines.
相似化合物的比较
Chloramine taurine is often compared with other similar compounds, such as:
Taurine bromamine: Formed from the reaction of taurine with hypobromous acid, it shares similar anti-inflammatory properties but differs in its halogen component.
N-chlorotaurine: Another derivative of taurine, known for its antiseptic properties and high stability.
This compound is unique due to its specific formation from hypochlorous acid and its potent anti-inflammatory and cytoprotective effects, making it a valuable compound in both research and potential therapeutic applications.
属性
分子式 |
C2H9ClN2O3S |
|---|---|
分子量 |
176.62 g/mol |
InChI |
InChI=1S/C2H7NO3S.ClH2N/c3-1-2-7(4,5)6;1-2/h1-3H2,(H,4,5,6);2H2 |
InChI 键 |
YUELBIWMRGWXJF-UHFFFAOYSA-N |
规范 SMILES |
C(CS(=O)(=O)O)N.NCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide](/img/structure/B14802294.png)
![N'~1~,N'~9~-bis[(biphenyl-4-yloxy)acetyl]nonanedihydrazide](/img/structure/B14802297.png)
![(S)-12-((R)-10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14802305.png)


![4-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B14802323.png)



![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)propyl]urea](/img/structure/B14802345.png)
![3,4,5-trimethoxy-N'-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14802347.png)
![methyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate](/img/structure/B14802350.png)
